molecular formula C9H7NO2 B13699650 1-Hydroxyisoquinoline 2-oxide CAS No. 21201-50-3

1-Hydroxyisoquinoline 2-oxide

Cat. No.: B13699650
CAS No.: 21201-50-3
M. Wt: 161.16 g/mol
InChI Key: FPDYOSFKYCMRME-UHFFFAOYSA-N
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Description

2-Hydroxyisoquinolin-1(2H)-one is a heterocyclic compound that belongs to the isoquinoline family It is characterized by a hydroxyl group attached to the second position of the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxyisoquinolin-1(2H)-one can be synthesized through several methods. One common approach involves the cyclization of ortho-aminobenzamides with glyoxylic acid under acidic conditions. Another method includes the oxidation of isoquinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, the production of 2-Hydroxyisoquinolin-1(2H)-one often involves the use of catalytic processes to enhance yield and efficiency. For example, the use of metal catalysts like palladium or platinum can facilitate the cyclization reactions, making the process more scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyisoquinolin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, nitro groups, alkyl groups.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroisoquinolin-1(2H)-one.

    Substitution: Halogenated, nitrated, and alkylated isoquinoline derivatives.

Scientific Research Applications

2-Hydroxyisoquinolin-1(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in disease pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Hydroxyisoquinolin-1(2H)-one involves its interaction with various molecular targets. For instance, as an enzyme inhibitor, it can bind to the active site of kinases, preventing their activity and thereby modulating signaling pathways involved in cell proliferation and survival. The hydroxyl group plays a crucial role in forming hydrogen bonds with the target proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    Quinoline: Similar structure but with a nitrogen atom at a different position, leading to different chemical properties.

    2-Hydroxyquinoline: Similar to 2-Hydroxyisoquinolin-1(2H)-one but with a different ring structure.

Uniqueness

2-Hydroxyisoquinolin-1(2H)-one is unique due to its specific ring structure and the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

21201-50-3

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

2-hydroxyisoquinolin-1-one

InChI

InChI=1S/C9H7NO2/c11-9-8-4-2-1-3-7(8)5-6-10(9)12/h1-6,12H

InChI Key

FPDYOSFKYCMRME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN(C2=O)O

Origin of Product

United States

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